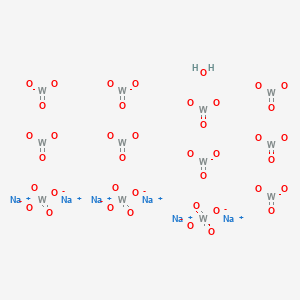![molecular formula C16H11FO3 B2834376 2-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]benzoic acid CAS No. 852538-28-4](/img/structure/B2834376.png)
2-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, solubility, and more. For “4-(4-Fluorophenyl)benzoic acid”, a similar compound, the molecular weight is 216.21 g/mol, and it has a melting point of 241.0°C to 243.0°C .Wissenschaftliche Forschungsanwendungen
Use in Food Science
2-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]benzoic acid, a derivative of benzoic acid, is notable in food science. Benzoic acid and its derivatives are naturally present in plant and animal tissues and are also produced by microorganisms. These compounds, including salts, alkyl esters, parabens, benzyl alcohol, benzaldehyde, and benzoyl peroxide, are commonly used as antibacterial and antifungal preservatives and as flavoring agents in food, cosmetic, hygiene, and pharmaceutical products. Due to their widespread occurrence and uses, they are largely distributed in the environment and found in water, soil, and air, leading to high and common human exposure (del Olmo, Calzada, & Nuñez, 2017).
Medicinal Chemistry
In medicinal chemistry, derivatives of benzoic acid, including this compound, are used in the design and synthesis of various compounds with potential therapeutic applications. For instance, carboxylic acid derivatives have been studied as Histone Deacetylase inhibitors and cytotoxic agents, indicating their significance in cancer research (Abdel-Atty et al., 2014).
Environmental Chemistry
In environmental chemistry, the metabolism and breakdown of benzoic acid derivatives are important. Studies have shown the metabolism of similar compounds in various organisms, indicating their environmental impact and the importance of understanding their biochemical pathways (Catelani, Colombi, Sorlini, & Treccani, 1973).
Materials Science
In materials science, benzoic acid derivatives are used to synthesize novel materials with unique properties. For instance, they are involved in the synthesis of liquid crystals and other materials with specific optical and electronic properties. This demonstrates their versatility and importance in developing new materials for various applications (Bennetau, Mortier, Moyroud, & Guesnet, 1995).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c17-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)16(19)20/h1-10H,(H,19,20)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUNNAJLEPBXBG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2834293.png)




![5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid](/img/structure/B2834302.png)
![(2,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2834305.png)







